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Compound of Interest

Compound Name: Carbazole-9-ethanol

Cat. No.: B075786

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of
Carbazole-9-ethanol, a key intermediate in the synthesis of various biologically active
molecules and functional materials. The focus is on two primary analytical techniques: Nuclear
Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This
document outlines the expected spectral data, provides detailed experimental protocols, and
visualizes the analytical workflow and molecular structure.

Introduction to Carbazole-9-ethanol

Carbazole-9-ethanol is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition
of a hydroxyethyl group at the 9-position of the carbazole ring imparts unique properties,
making it a valuable building block in medicinal chemistry and materials science. Accurate
spectroscopic analysis is crucial for verifying its structure and purity, which is a prerequisite for
any downstream application.

Spectroscopic Data

While publicly available, specific, high-resolution spectra for Carbazole-9-ethanol can be
limited. The following tables summarize the expected and reported quantitative data based on
the analysis of carbazole derivatives and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectral Data for Carbazole-9-ethanol

Chemical Shift (5,

Protons Multiplicity Integration
ppm)
H-1, H-8 ~8.1 d 2H
H-4, H-5 ~75 d 2H
H-2, H-7 ~7.4 t 2H
H-3, H-6 ~7.2 t 2H
N-CH: ~44 t 2H
CH2-OH ~4.0 t 2H
OH Variable S 1H

Solvent: CDCIs. Chemical shifts are referenced to TMS (& = 0.00 ppm). d = doublet, t = triplet, s
= singlet.

Table 2: Predicted 3C NMR Spectral Data for Carbazole-9-ethanol
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Carbon Chemical Shift (6, ppm)
C-4a, C-4b ~ 140

C-10a, C-11a ~ 126

C-2,C-7 ~ 123

C-4,C-5 ~120

C-1,C-8 ~119

C-3,C-6 ~ 109

CH2-OH ~ 62

N-CH: ~ 46

Solvent: CDCIs. Chemical shifts are referenced to TMS (& = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: Expected FT-IR Absorption Bands for Carbazole-9-ethanol

Functional Group Wavenumber (cm~1?) Intensity

O-H stretch (alcohol) 3500 - 3200 Strong, Broad
C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=C stretch (aromatic) 1600 - 1450 Medium to Strong
C-N stretch 1340 - 1260 Medium

C-O stretch (primary alcohol) ~ 1050 Strong

C-H out-of-plane bend
) 900 - 675 Strong
(aromatic)
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Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of Carbazole-9-
ethanol.

NMR Spectroscopy

3.1.1. Sample Preparation
» Weigh approximately 5-10 mg of high-purity Carbazole-9-ethanol.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIl3) in a clean, dry vial.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

o Transfer the solution to a 5 mm NMR tube.

o Cap the NMR tube securely.

3.1.2. Instrument Parameters (*H NMR)

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: A standard single-pulse sequence.

e Acquisition Time: 2-4 seconds.

¢ Relaxation Delay: 1-5 seconds.

e Number of Scans: 8-16, depending on the sample concentration.
e Spectral Width: 0-12 ppm.

e Temperature: 298 K.

3.1.3. Instrument Parameters (33C NMR)
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e Spectrometer: 100 MHz or higher field NMR spectrometer.

e Pulse Sequence: Proton-decoupled pulse sequence.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, due to the low natural abundance of 13C.
e Spectral Width: 0-220 ppm.

e Temperature: 298 K.

3.1.4. Data Processing

e Apply a Fourier transform to the acquired Free Induction Decay (FID).

e Phase correct the spectrum.

o Calibrate the chemical shift scale using the TMS signal (0O ppm) or the residual solvent peak.
 Integrate the peaks in the 1H NMR spectrum.

o Perform peak picking to identify the chemical shifts in both *H and 13C spectra.

FT-IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid Carbazole-9-ethanol sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.
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3.2.2. Instrument Parameters

Spectrometer: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR
accessory.

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm™1.

Number of Scans: 16-32 scans for the background and the sample.

Apodization: Happ-Genzel.

3.2.3. Data Acquisition and Processing

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the key absorption bands.

Visualizations
Experimental Workflow
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Sample Preparation

Carbazole-9-ethanol

Dissolve in CDCI3
(~5-10 mg in 0.6 mL)

Place solid on
ATR crystal

Spectroscopic Analysis

Data Processing & Interpretation

Structure Verification
& Purity Assessment

Click to download full resolution via product page
Caption: Experimental workflow for the spectroscopic analysis of Carbazole-9-ethanol.

Molecular Structure and NMR Assignments

Caption: Chemical structure of Carbazole-9-ethanol with atom numbering for NMR
assignments.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of Carbazole-9-ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b075786#spectroscopic-analysis-nmr-ft-ir-of-
carbazole-9-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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